(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine
Description
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine is a chiral ethylenediamine derivative featuring a bulky 4-tert-butylphenyl substituent at the 1S position. This compound belongs to a class of vicinal diamines with applications in asymmetric catalysis, pharmaceutical intermediates, and ligand design. The tert-butyl group confers high steric hindrance and lipophilicity, which may influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,13-14H2,1-3H3/t11-/m1/s1 |
InChI Key |
CUGFGTWPUAZCMS-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CN)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Synthesis via Aziridine Ring-Opening
A highly efficient and enantioselective route involves the catalytic aminolysis of meso-aziridines . This method uses chiral catalysts to open aziridine rings selectively, yielding chiral 1,2-diamines.
- A yttrium complex with a chiral phosphine oxide ligand catalyzes the ring-opening of aziridines with amines, producing vicinal diamines with yields of 94 to >99% and enantiomeric excesses (ee) of 83–96%.
- This approach allows the synthesis of diamines bearing different substituents on the amino groups, enabling structural diversity.
- The method is applicable to the synthesis of complex diamines including those related to pharmaceutical agents such as Tamiflu.
One-Pot Telescoped Synthesis from Aldehydes
An alternative approach involves a three-step telescoped synthesis starting from aldehydes:
- First, a Darzens reaction generates an epoxysulfone intermediate.
- The epoxysulfone undergoes ring-opening with amines (e.g., benzylamine) in dichloromethane at room temperature.
- Subsequent reduction with sodium borohydride yields the vicinal diamine.
- Although this method affords the target diamines, yields can be moderate and require optimization for specific substrates.
Use of Chiral Precursors and Protecting Groups
- Chiral diamines can also be prepared via reduction of chiral amino ketones or protected diamine intermediates .
- For example, in related compounds, a chloro ketal intermediate is synthesized and then reacted with substituted amines under basic conditions, followed by deprotection to yield the diamine.
- Neutralization and recrystallization steps are critical to isolate the free base or acid addition salts with pharmaceutical-grade purity (>99.9% by HPLC).
- Solvents such as ethanol or isopropanol are preferred for recrystallization, often under nitrogen atmosphere to prevent oxidation and color formation.
Purification and Isolation Techniques
- The crude diamine is often isolated by distillation or extraction into organic solvents like toluene, dichloromethane, or ethyl acetate.
- Acid addition salts (e.g., toluenesulfonate, oxalate, phosphate) are formed to facilitate purification, as these salts are insoluble in certain organic solvents, enabling separation from impurities.
- Recrystallization from suitable solvents ensures high purity and enantiomeric excess, essential for downstream applications.
Summary Table of Preparation Methods
Research Findings and Notes
- Performing reactions under inert atmosphere (nitrogen) reduces oxidation and color formation, improving product quality.
- Use of auxiliary bases such as sodium or potassium hydroxide and potassium carbonate facilitates neutralization and extraction steps.
- Recrystallization solvents and conditions critically influence the purity and yield of the final diamine.
- The catalytic asymmetric approach offers a direct route to chiral diamines with high enantioselectivity, suitable for complex molecule synthesis.
Chemical Reactions Analysis
Coupling Reactions
This diamine serves as a key intermediate in palladium-catalyzed cross-coupling reactions , particularly for constructing biaryl systems. The tert-butyl group enhances steric stability while maintaining electronic compatibility with aromatic partners.
Key Example :
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (1–2 mol%) in DMF/H₂O (4:1) at 80°C for 12 hours, yielding bis-aryl derivatives.
| Reactant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | DMF/H₂O | 80 | 12 | 78 |
Alkylation and Acylation
The primary amines undergo nucleophilic substitution and acyl transfer reactions :
-
Alkylation : Treatment with methyl iodide (2 eq) in THF at 0°C→RT for 6 hours produces N,N'-dimethyl derivatives.
-
Acylation : Reacts with acetyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) to form monoacetylated products (isolated yield: 65%).
Kinetic Selectivity :
The (1S)-chirality induces preferential acylation at the C1 amine due to steric shielding from the tert-butyl group.
Coordination and Complexation
The diamine acts as a bidentate ligand for transition metals, forming stable complexes:
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| CuCl₂ | 1:1 | Square planar | Catalytic oxidation |
| Pd(OAc)₂ | 2:1 | Octahedral | Cross-coupling precatalyst |
Notable Complex :
-
[Cu(L)Cl₂] (L = diamine): Exhibits 10× higher catalytic activity in alcohol oxidations compared to ethylenediamine analogs .
Condensation Reactions
The amines condense with carbonyl compounds to form imines and Schiff bases :
Example Protocol :
-
React with 2-benzoylpyridine (1.1 eq) in refluxing ethanol (4 hours).
-
Isolate yellow crystalline bis-imine product (mp 142–144°C, 72% yield) .
Applications :
Scientific Research Applications
Pharmaceutical Applications
The compound has been identified as a promising candidate in pharmaceutical development due to its potential biological activities:
- Anticancer Properties : Research indicates that (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine may exhibit anticancer effects by interacting with specific molecular targets involved in tumor growth and proliferation. Studies have shown its ability to modulate enzyme activity related to cancer pathways, making it a candidate for further exploration in oncology.
- Neuroprotective Effects : The compound has been studied for its role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is critical in preventing brain injury. By modulating nitric oxide levels, it may offer therapeutic benefits for neurodegenerative diseases .
- Antimicrobial Activity : (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine has demonstrated effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial therapies. This property is particularly relevant in the context of increasing antibiotic resistance.
Organic Synthesis
In organic chemistry, (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine serves as a valuable reagent:
- Catalyst in Polymerization Reactions : It is utilized as a catalyst in the polymerization of different monomers, facilitating the formation of polymers with tailored properties. This application is crucial for developing advanced materials with specific mechanical and thermal characteristics .
- Ligand in Coordination Chemistry : The compound acts as a ligand for transition metals, enhancing the efficiency of coordination complexes used in various catalytic processes. This role is vital for synthesizing complex organic molecules and materials.
Materials Science
The optical properties of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine have been explored for potential applications in materials science:
- Optoelectronic Applications : The compound exhibits interesting photophysical properties that can be harnessed in optoelectronic devices. Its ability to form thin films with specific emission characteristics makes it suitable for applications in sensors and light-emitting devices .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways involved in cancer development. These findings suggest that further optimization could lead to effective therapeutic agents against various cancers.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine demonstrated its capacity to reduce neuronal damage in models of oxidative stress. By inhibiting nNOS activity, the compound lowered nitric oxide production, thereby protecting neurons from oxidative damage and apoptosis .
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
The following analysis compares (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives, focusing on substituent effects, synthesis, lipophilicity, and biological activity.
Structural and Substituent Analysis
Table 1: Key Structural Features of Ethane-1,2-diamine Derivatives
Key Observations :
- Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups contrast with the tert-butyl group’s inductive electron-donating nature, altering electronic density and reactivity.
Key Observations :
- Reductive alkylation with sodium cyanoborohydride (NaBH₃CN) is a common method for synthesizing ethane-1,2-diamine derivatives .
- The tert-butyl analog’s synthesis likely follows similar protocols, though steric hindrance may reduce yields compared to smaller substituents.
Lipophilicity and Bioactivity
Key Observations :
- The tert-butyl group’s high lipophilicity (predicted ClogP ~3.5) may enhance membrane permeability compared to fluorine (ClogP ~2.1) or methoxy analogs.
- Piperazine derivatives with lipophilic substituents showed improved anthelmintic activity over unsubstituted piperazine , suggesting the tert-butyl analog could exhibit similar trends.
Biological Activity
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine, also known as 1-(4-tert-butylphenyl)ethane-1,2-diamine dihydrochloride, is a compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring and an ethane backbone containing two amine groups. This molecular arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C12H22Cl2N2
- Molecular Weight : 265.22 g/mol
- Structure : The compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activities
Research indicates that (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. The agar-well diffusion method has been employed to assess its antibacterial activities against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The compound has also demonstrated activity against Escherichia coli, with varying degrees of effectiveness depending on structural modifications .
Anticancer Potential
The compound's interaction with biological targets suggests potential anticancer properties. Research indicates that it may modulate enzyme activity involved in cancer cell proliferation and survival pathways. Specific studies have highlighted:
- Inhibition of key enzymes associated with tumor growth.
- Induction of apoptosis in cancer cell lines .
The biological effects of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine are primarily linked to its ability to interact with various receptors and enzymes:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in neurotransmission and cellular signaling pathways, contributing to its neuroprotective effects .
- Receptor Modulation : The compound can bind to specific receptors, potentially leading to altered cellular responses that promote therapeutic effects .
Comparative Analysis
A comparison with structurally similar compounds reveals the unique features of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2HCl | Structure | Antidepressant, Neuroprotective | Tert-butyl substitution enhances lipophilicity |
| Phenylethylamine | Structure | Mood enhancement | Simple structure without bulky groups |
| 4-Methylaminorex | Structure | Stimulant effects | Contains a methyl group enhancing psychoactivity |
| 3,4-Methylenedioxymethamphetamine | Structure | Empathogenic effects | Unique dioxole structure affecting serotonin levels |
Case Studies and Research Findings
Several studies have explored the biological activity of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine:
- Antimicrobial Efficacy :
- Anticancer Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
